molecular formula C25H19FNP B12896692 N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline CAS No. 492442-96-3

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline

Cat. No.: B12896692
CAS No.: 492442-96-3
M. Wt: 383.4 g/mol
InChI Key: IKUNJEKCAVXREA-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry due to their ability to form stable complexes with various metals. The presence of both phosphine and imine functionalities in the molecule makes it a versatile ligand for various catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline. The reaction is usually carried out in a solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus and nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
  • 2-(Diphenylphosphino)benzoic acid
  • (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine

Uniqueness

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can influence the electronic properties of the molecule. This can lead to different reactivity and selectivity in catalytic applications compared to similar compounds without the fluorine substituent .

Properties

CAS No.

492442-96-3

Molecular Formula

C25H19FNP

Molecular Weight

383.4 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-(4-fluorophenyl)methanimine

InChI

InChI=1S/C25H19FNP/c26-21-15-17-22(18-16-21)27-19-20-9-7-8-14-25(20)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H

InChI Key

IKUNJEKCAVXREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NC4=CC=C(C=C4)F

Origin of Product

United States

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